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molecular formula C18H17NO3 B1672638 Isoxadifen-ethyl CAS No. 163520-33-0

Isoxadifen-ethyl

Cat. No. B1672638
M. Wt: 295.3 g/mol
InChI Key: MWKVXOJATACCCH-UHFFFAOYSA-N
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Patent
US09328074B2

Procedure details

The crude cyclopropane derivative, 2,2-diphenylcyclopropanyl carboxylate ethyl ester (generated through the reported one step procedure as a crude product in 107% yield) (21.3 g, 80 mmol) was dissolved in 80.0 mL AcOH at room temperature (18° C.). Into the solution was carefully added 40.0 mL concentrated H2SO4, followed by adding NaNO2 (6.1 g, 88 mmol, 1.1 eq) in several portions so that the reaction temperature did not excess 40° C. After addition, the reactants were stirred at room temperature (about 18° C.) for half an hour. And the reactants were poured into an iced water and extracted with diethyl ether (2×200 mL), the ethereal solutions were combined and washed with sat. NaHCO3 (2×100 mL), then water (100 mL) and brine (50 mL) in sequence. The washed ethereal solution was then dried over Na2SO4. After removing the desiccant, the ethereal solution was concentrated to furnish a thick oily crude product. The 1H NMR of the crude product showed that the reaction was clean and a virtual 100% yield. The thick oily crude product was stirred with 10 mL petrol to give a pale yellow solid 21.7 g, 92% yield (98% over yield in two steps based on diphenyl ketone hydrazine).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
reactant
Reaction Step Five
Name
Quantity
6.1 g
Type
reactant
Reaction Step Six
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
petrol
Quantity
10 mL
Type
solvent
Reaction Step Eight
Name
Quantity
80 mL
Type
solvent
Reaction Step Nine
Name
Yield
92%

Identifiers

REACTION_CXSMILES
C1CC1.[CH2:4]([O:6][C:7]([CH:9]1[CH2:11][C:10]1([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:8])[CH3:5].OS(O)(=O)=O.[N:29]([O-])=[O:30].[Na+]>CC(O)=O.O>[CH2:4]([O:6][C:7]([C:9]1[CH2:11][C:10]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[O:30][N:29]=1)=[O:8])[CH3:5] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1C(C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
40 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Six
Name
Quantity
6.1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Seven
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
petrol
Quantity
10 mL
Type
solvent
Smiles
Step Nine
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
18 °C
Stirring
Type
CUSTOM
Details
the reactants were stirred at room temperature (about 18° C.) for half an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not excess 40° C
ADDITION
Type
ADDITION
Details
After addition
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×200 mL)
WASH
Type
WASH
Details
washed with sat. NaHCO3 (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The washed ethereal solution was then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After removing the desiccant
CONCENTRATION
Type
CONCENTRATION
Details
the ethereal solution was concentrated
CUSTOM
Type
CUSTOM
Details
to furnish a thick oily crude product

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NOC(C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.7 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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